5-Chloro-4-hydrazino-6-phenylpyrimidine
Description
5-Chloro-4-hydrazino-6-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine at position 5, a hydrazino group at position 4, and a phenyl ring at position 5.
Pyrimidine derivatives are pivotal in drug discovery, particularly as kinase inhibitors, antiviral agents, or intermediates in synthetic chemistry. The hydrazino group (-NH-NH₂) introduces nucleophilic and chelating properties, which may facilitate covalent interactions or metal coordination in catalytic systems .
Properties
Molecular Formula |
C10H9ClN4 |
|---|---|
Molecular Weight |
220.66g/mol |
IUPAC Name |
(5-chloro-6-phenylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H9ClN4/c11-8-9(7-4-2-1-3-5-7)13-6-14-10(8)15-12/h1-6H,12H2,(H,13,14,15) |
InChI Key |
AEBADGZINTYCCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)NN)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)NN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
The table below compares 5-Chloro-4-hydrazino-6-phenylpyrimidine with structurally related pyrimidines, emphasizing substituent differences and their implications:
Key Observations :
- Hydrazino vs. Hydroxyl Groups: The hydrazino group in the target compound enhances nucleophilic reactivity compared to the hydroxyl group in 6-Chloro-4-hydroxypyrimidine, making it more suitable for condensation reactions or metal coordination .
- Phenyl vs.
- Chlorine Positioning: 4,6-Dichloro-5-methoxypyrimidine exhibits intermolecular Cl···N interactions (3.09–3.10 Å) that stabilize its crystal lattice, a feature absent in the hydrazino-substituted target compound .
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